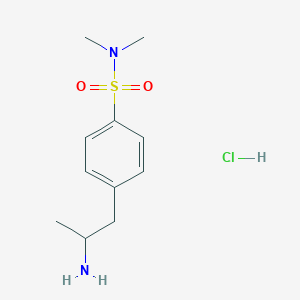
4-(2-氨丙基)-N,N-二甲基苯-1-磺酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an aminopropyl group attached to a benzene ring, which is further substituted with a dimethylsulfonamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
科学研究应用
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary body functions .
Mode of Action
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride acts as an indirect sympathomimetic agent . It causes the release of norepinephrine from adrenergic nerve terminals . This release of norepinephrine results in mydriasis, or dilation of the pupil .
Biochemical Pathways
The action of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride affects the norepinephrine pathway . Norepinephrine is a neurotransmitter that plays a key role in the ‘fight or flight’ response, which is the body’s reaction to stressful situations . The release of norepinephrine leads to various downstream effects such as increased heart rate and blood pressure .
Pharmacokinetics
It is intended for local use only, specifically as ophthalmic eye drops . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are likely to be localized to the eye and surrounding tissues .
Result of Action
The primary molecular effect of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is the release of norepinephrine from adrenergic nerve terminals . This leads to the cellular effect of mydriasis, or dilation of the pupil . This dilation allows for better examination of the back of the eye .
Action Environment
The action, efficacy, and stability of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride can be influenced by various environmental factors. For instance, the pH of the eye can affect the drug’s stability and efficacy. Additionally, individual variations such as the patient’s age, overall health, and presence of other eye conditions can also influence the drug’s action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene-1-sulfonyl chloride and 2-aminopropane.
Reaction with Aminopropane: Benzene-1-sulfonyl chloride is reacted with 2-aminopropane in the presence of a base, such as sodium hydroxide, to form the intermediate 4-(2-Aminopropyl)benzene-1-sulfonamide.
Dimethylation: The intermediate is then subjected to dimethylation using dimethyl sulfate or a similar reagent to obtain 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its desired form.
化学反应分析
Types of Reactions
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
相似化合物的比较
Similar Compounds
4-(2-Aminopropyl)benzene-1-sulfonamide: Lacks the dimethyl substitution, which may affect its solubility and biological activity.
N,N-Dimethylbenzene-1-sulfonamide: Lacks the aminopropyl group, which is crucial for its biological interactions.
Uniqueness
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both the aminopropyl and dimethylsulfonamide groups. This combination enhances its solubility, stability, and potential biological activities, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-9(12)8-10-4-6-11(7-5-10)16(14,15)13(2)3;/h4-7,9H,8,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMMJRWIESOYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)N(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2591232.png)
![(E)-N-[1-(3,4-Diethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591234.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)
![1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2591236.png)
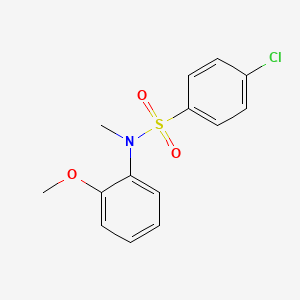
![1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2591239.png)
![2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2591241.png)
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methylpyridine](/img/structure/B2591243.png)
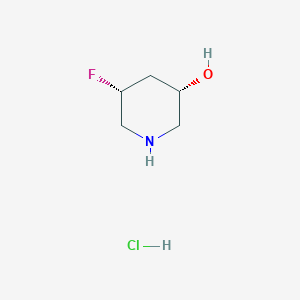
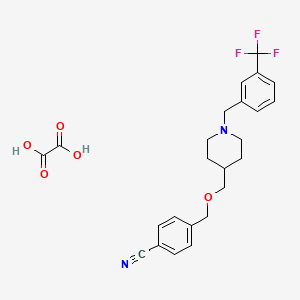
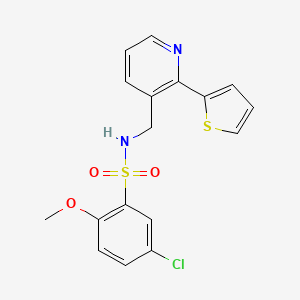
![[3-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B2591248.png)
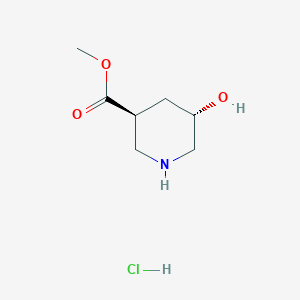
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE](/img/structure/B2591252.png)
